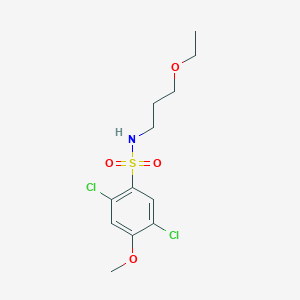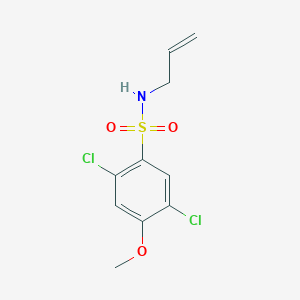
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide, also known as BTM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide. One area of focus could be the optimization of its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the efficacy of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide as a therapeutic agent could be tested in animal models and clinical trials.
Synthesemethoden
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving reactions between various reagents. The synthesis begins with the reaction between 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the amide product. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. Research has shown that N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Eigenschaften
Produktname |
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C19H23NO6 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[(3,5-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-12(7-15(10-14)23-2)11-20-19(21)13-8-16(24-3)18(26-5)17(9-13)25-4/h6-10H,11H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
VQINJLWKFPDPEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)



![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)


